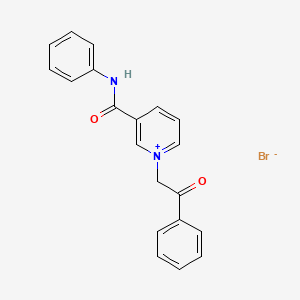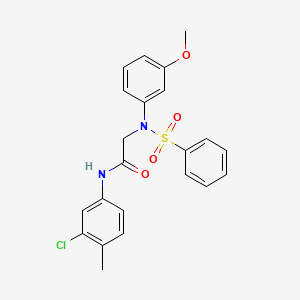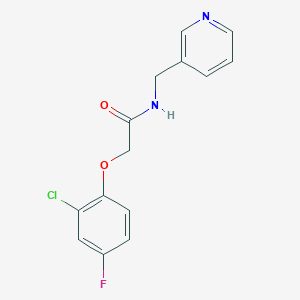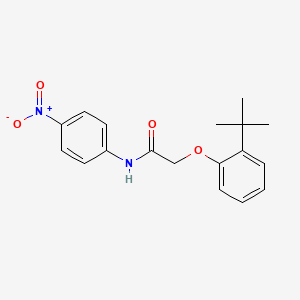![molecular formula C8H17N2NaO5S B4963731 sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, also known as SMM, is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. SMM is a white crystalline powder that is soluble in water and has a molecular weight of 255.3 g/mol.
Mécanisme D'action
The exact mechanism of action of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is not fully understood, but studies have suggested that it works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a role in various physiological processes, including acid-base balance, ion transport, and bone resorption. Inhibition of these enzymes by sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been demonstrated to protect neurons from oxidative stress and prevent neuronal cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate in lab experiments is its high purity and solubility in water. This makes it easy to prepare solutions for use in experiments. However, one limitation of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is its relatively high cost compared to other compounds that have similar effects.
Orientations Futures
There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has neuroprotective properties and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity. Lastly, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may have potential applications in the field of biotechnology as a tool for studying carbonic anhydrase enzymes and their role in physiological processes.
Conclusion:
In conclusion, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate works by inhibiting the activity of carbonic anhydrase enzymes, which play a role in various physiological processes. While sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has several advantages for use in lab experiments, its relatively high cost may limit its widespread use. There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, including its potential use in the treatment of neurodegenerative diseases and the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity.
Méthodes De Synthèse
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate can be synthesized by reacting 2-hydroxy-3-(4-morpholinyl)propylamine with chloromethyl methyl sulfonate in the presence of sodium hydroxide. The reaction yields sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate as a white crystalline powder with a purity of over 99%.
Applications De Recherche Scientifique
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
sodium;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O5S.Na/c1-9(16(12,13)14)6-8(11)7-10-2-4-15-5-3-10;/h8,11H,2-7H2,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMYUGJVMCQGI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCOCC1)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)



![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)

![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)